molecular formula C16H13N3O B7484361 N-(4-methylphenyl)quinoxaline-6-carboxamide

N-(4-methylphenyl)quinoxaline-6-carboxamide

Cat. No.: B7484361
M. Wt: 263.29 g/mol
InChI Key: OCSRKCDQFGZLPL-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. Quinoxalines are characterized by a benzene ring fused to a pyrazine ring, making them an important class of compounds in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. One common method is the reaction of o-phenylenediamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired quinoxaline derivative.

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis is a popular approach, as it avoids the use of toxic and expensive metal catalysts. This method involves the use of organic catalysts and environmentally benign solvents, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have enhanced biological activities.

    Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline, altering its pharmacological properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring, modifying its activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, each with distinct biological activities .

Scientific Research Applications

N-(4-methylphenyl)quinoxaline-6-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.

    Medicine: Quinoxaline derivatives are investigated for their potential as therapeutic agents in treating diseases such as cancer, bacterial infections, and viral infections.

    Industry: The compound is used in the development of dyes, catalysts, and materials for electronic applications.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)quinoxaline-6-carboxamide involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. This mechanism is particularly relevant in its antimicrobial and anticancer activities. The compound also interacts with cellular receptors and signaling pathways, modulating biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylphenyl)quinoxaline-6-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the 4-methylphenyl group enhances its antimicrobial and anticancer properties compared to other quinoxaline derivatives .

Properties

IUPAC Name

N-(4-methylphenyl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-11-2-5-13(6-3-11)19-16(20)12-4-7-14-15(10-12)18-9-8-17-14/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSRKCDQFGZLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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